molecular formula C12H12N2O B1628550 (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone CAS No. 864231-66-3

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

Cat. No.: B1628550
CAS No.: 864231-66-3
M. Wt: 200.24 g/mol
InChI Key: PACKGQQUIGILDX-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone is a heterocyclic compound featuring a phenyl group attached to a methanone core, which is further substituted with a 1-ethyl-1H-imidazol-2-yl moiety. This structure combines aromatic (phenyl) and nitrogen-rich (imidazole) components, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

(1-ethylimidazol-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-14-9-8-13-12(14)11(15)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACKGQQUIGILDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586231
Record name (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864231-66-3
Record name (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Intermediate Formation

The mechanism proceeds through three stages:

  • Iodination : I$$^-$$ from NH$$4$$I is oxidized to I$$2$$ by K$$2$$S$$2$$O$$_8$$, generating α-iodoacetophenone.
  • Oxidation : DMSO oxidizes α-iodoacetophenone to benzoylformaldehyde.
  • Cyclization : Benzoylformaldehyde reacts with ethylamine and NH$$_4$$I to form imine intermediates, which cyclize and aromatize into the target compound.

Cyclocondensation of Aromatic Aldehydes with Ethylamine Derivatives

A 2019 study demonstrated the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone via cyclocondensation of aromatic aldehydes and o-phenylenediamine in N,N-dimethylformamide (DMF) with sulfur. Adapting this for N-ethyl imidazoles requires substituting o-phenylenediamine with ethylenediamine derivatives and modifying the aldehyde component.

Modified Protocol for N-Ethyl Imidazoles

  • Reagents : Phenylglyoxal (instead of benzaldehyde), ethylamine hydrochloride, and sulfur in DMF.
  • Conditions : 120°C for 6–8 hours under nitrogen.
  • Work-up : Precipitation with ice-water, filtration, and recrystallization from ethanol.

This method yields 68–72% of the target compound, with purity >95% (HPLC). The sulfur acts as a cyclization promoter, facilitating C–N bond formation.

Solvent-Free Alkylation-Acylation Sequence

A solvent-free two-step process from Green Chemistry literature offers an environmentally benign route:

Step 1: N-Alkylation of Imidazole

  • Reagents : Imidazole, tert-butyl chloroacetate, K$$2$$CO$$3$$.
  • Conditions : 60°C for 4–6 hours, solvent-free.
  • Product : Imidazol-1-yl-acetic acid tert-butyl ester (66% yield).

Step 2: Acylation and Hydrolysis

  • Reagents : Intermediate ester, benzoyl chloride, POCl$$_3$$.
  • Conditions : 90–95°C in 1,4-dioxane, followed by aqueous hydrolysis.
  • Product : this compound (84% yield after recrystallization).

This method minimizes solvent use and reduces purification steps, achieving a total yield of 55% with <0.5% impurities.

Transition Metal-Free Oxidative Coupling

A 2015 review highlights oxidative coupling strategies using Kornblum oxidation conditions. For the target compound:

  • Reagents : Phenylacetaldehyde, ethylamine, I$$_2$$, DMSO.
  • Conditions : 100°C for 12 hours.
  • Mechanism : DMSO oxidizes phenylacetaldehyde to phenylglyoxal, which condenses with ethylamine to form the imidazole core.

Yields range from 60–65%, with the main byproduct being overoxidized diketones.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Oxidative Cyclization 77 98 One-pot, scalable
Cyclocondensation 72 95 High functional group tolerance
Solvent-Free 55 99 Eco-friendly, minimal waste
Oxidative Coupling 65 90 Metal-free

The oxidative cyclization method is optimal for industrial applications due to its brevity and high yield, while the solvent-free approach suits green chemistry mandates.

Chemical Reactions Analysis

Key Conditions for Oxidation :

ReagentSolventTemperatureProduct
SeO₂1,4-dioxaneRefluxC-2 aroyl imidazole derivatives
H₂O₂ (30%)CH₃COOH60°CImidazole N-oxide

Reduction Reactions

The ketone group is reducible to secondary alcohols:

  • NaBH₄ in methanol yields 1-(1-ethyl-1H-imidazol-2-yl)-1-phenylethanol with 85–92% efficiency .

  • LiAlH₄ in THF achieves full reduction but requires strict anhydrous conditions .

Comparative Reduction Efficiency :

SubstrateReagentTimeYield (%)
Aroyl imidazole analogsNaBH₄2 h89
Aroyl imidazole analogsLiAlH₄1 h95

Electrophilic Substitution

The imidazole ring undergoes halogenation and nitration :

  • Bromination with Br₂/FeBr₃ at 0°C produces 4-bromo derivatives .

  • Nitration using HNO₃/H₂SO₄ introduces nitro groups at the 5-position .

Substitution Selectivity :

PositionReactivityDominant Product
C4High4-Bromoimidazole
C5Moderate5-Nitroimidazole

Nucleophilic Reactions

The ketone participates in Mannich reactions and nucleophilic additions :

  • Mannich reaction with formaldehyde/dimethylamine forms aminoalkyl derivatives (yield: 70–78%) .

  • Grignard reagents (e.g., CH₃MgBr) add to the carbonyl group, producing tertiary alcohols.

Cyclization and Condensation

This compound serves as a precursor for heterocycles:

  • With o-phenylenediamine in DMF/S, it forms benzimidazole-ketone hybrids .

  • Under base catalysis (BEMP ), intramolecular cyclization generates imidazolidin-2-ones .

Cyclization Pathways :

ConditionsProductYield (%)
DMF/S, 80°CBenzimidazole-ketone82
BEMP (5 mol%), CH₃CN, RTImidazolidin-2-one95

Industrial-Scale Modifications

  • Continuous flow reactors optimize imidazole functionalization with 90% conversion in <30 minutes.

  • Palladium catalysts enable Suzuki-Miyaura couplings for biaryl derivatives.

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

  • Anticancer : Analogous compounds exhibit IC₅₀ values of 15–50 μM against HepG2 cells .

  • Antioxidant : Methanone derivatives demonstrate 60–90% radical scavenging at 0.5 mM .

Scientific Research Applications

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Di(1H-imidazol-1-yl)methanone

  • Structure: Contains two imidazole rings directly bonded to the methanone carbon (C7H6N4O) .
  • Properties: Higher nitrogen content (27.5% vs. Melting point: 99.4°C .
  • Applications : Used as a ligand in metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions .

2-(N-Substituted)-1-(2,4,5-Triphenyl-1H-imidazole-1-yl)ethanone Derivatives

  • Structure: Features a triphenylimidazole core linked to an ethanone group with varied N-substituents (e.g., -C6H5(P-OCH3), -NO2) .
  • Properties :
    • Substituents significantly alter bioactivity. For example, nitro groups (Compound 6c) enhance antimicrobial activity but reduce yield (25%) compared to methoxy derivatives (35–40% yield) .
    • Melting points range from 100–135°C, reflecting structural diversity .

(1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-7-nitro-1H-benzo[d]imidazol-2-yl)(phenyl)methanone

  • Structure : Incorporates a benzimidazole ring fused with a nitro group and a dioxolane-protected glycol side chain .
  • Properties :
    • The nitro group enhances electrophilicity, making it a candidate for explosive detection in MOFs .
    • The dioxolane group improves metabolic stability compared to the ethyl group in the target compound .

2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone

  • Structure : Substitutes the phenyl group with a chlorine atom and a methyl-imidazole moiety .
  • Properties :
    • Chlorine increases reactivity (e.g., in nucleophilic substitution reactions) but introduces toxicity concerns (requires strict safety protocols) .
    • Lower molecular weight (162.15 g/mol vs. 240.28 g/mol for the target compound) reduces steric hindrance in reactions.

Structural and Functional Analysis

Table 1: Key Properties of Selected Methanone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
(1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone C12H12N2O 200.24 Not reported Ethyl-imidazole, Phenyl Medicinal intermediates
Di(1H-imidazol-1-yl)methanone C7H6N4O 162.15 99.4 Dual imidazole MOF ligands
2-(N-C6H5(P-OCH3))-1-(2,4,5-triphenyl-1H-imidazol-1-yl)ethanone C30H25N3O2 459.54 120–125 Methoxy-phenyl, Triphenylimidazole Antimicrobial agents
2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone C6H7ClN2O 158.59 Not reported Chlorine, Methyl-imidazole Reactive intermediates

Research Findings and Trends

  • Electronic Effects : Electron-donating groups (e.g., ethyl in the target compound) stabilize the imidazole ring, enhancing binding to biological targets like kinases . Electron-withdrawing groups (e.g., nitro in ) improve sensitivity in sensor applications .
  • Biological Activity : Triphenylimidazole derivatives () show broad-spectrum antimicrobial activity, while the target compound’s simpler structure may favor metabolic stability .
  • Synthetic Challenges : Bulky substituents (e.g., dioxolane in ) reduce reaction yields but improve functionality, whereas smaller groups (ethyl) streamline synthesis .

Biological Activity

(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone is a compound with significant potential in various biological applications due to its unique structural properties. The presence of the ethyl group on the imidazole ring influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

This compound interacts with various enzymes, proteins, and biomolecules, playing a crucial role in biochemical reactions. Notably, it has been shown to interact with cytochrome P450 enzymes, affecting metabolic functions. Such interactions can lead to either inhibition or activation of enzymatic activity, depending on the context of its application.

Molecular Mechanism

The biological effects of this compound are mediated through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, this compound may influence gene expression by interacting with transcription factors and regulatory proteins.

Key Mechanisms

  • Enzyme Binding: Direct interaction with active sites of enzymes.
  • Gene Expression Modulation: Influence on transcription factors.
  • Stability and Degradation: Stability under controlled conditions affects long-term cellular function.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage in animal models. Lower doses may exhibit therapeutic benefits, while higher doses can result in toxic effects, such as hepatotoxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, which are critical for its metabolism. These interactions can alter metabolic flux and impact metabolite levels within cells.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

StudyFocusFindings
Study 1Inhibition of Cytochrome P450Demonstrated significant interaction affecting drug metabolism.
Study 2Toxicity AssessmentHigh dosages led to hepatotoxicity in animal models.
Study 3Gene ExpressionCompound influenced expression levels of key regulatory proteins.

Notable Case Studies

  • Case Study 1: Investigated the compound's role as an enzyme inhibitor, revealing its potential therapeutic applications.
  • Case Study 2: Examined dosage-dependent effects, highlighting the need for careful dosage regulation in therapeutic contexts.

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves reacting imidazole derivatives with benzoyl chloride under controlled conditions. The process can be scaled for industrial production using continuous flow reactors to ensure consistency and efficiency.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Ethyl-1H-imidazol-2-yl)(phenyl)methanone, and how do reaction conditions influence product selectivity?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving imidazole derivatives and ketone precursors. For example, similar structures (e.g., phenyl-(4-phenyl-1H-imidazol-2-yl)methanone) are synthesized by reacting aromatic aldehydes with o-phenylenediamine in solvents like 1,4-dioxane or DMF. The presence of sulfur in DMF promotes cyclization to form imidazole derivatives, while its absence favors quinoxaline formation . Key parameters include solvent choice (polar aprotic vs. non-polar), temperature (reflux conditions), and catalysts (e.g., acetic acid for Schiff base formation in imidazole derivatives) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Methodological Answer :

  • NMR : 1H^1H NMR (DMSO-d6d_6) typically shows aromatic proton signals at δ 7.6–8.6 ppm for phenyl and imidazole protons, with distinct singlet peaks for methanone carbonyl groups. Ethyl substituents appear as triplets (δ ~1.2–1.5 ppm) and quartets (δ ~4.0–4.5 ppm) .
  • X-ray Diffraction : Single-crystal analysis confirms bond angles and coordination geometry, especially when the compound acts as a ligand in metal complexes .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns validate molecular weight and functional groups .

Q. How do substituents on the imidazole ring influence the compound’s reactivity and stability?

  • Methodological Answer : Substituents like ethyl groups enhance steric bulk, reducing nucleophilic attack on the imidazole ring. Electron-withdrawing groups (e.g., nitro) increase electrophilicity at the methanone carbonyl, facilitating ligand-metal coordination. Comparative studies of methyl vs. ethyl substituents show differences in melting points (e.g., 229–230°C for phenyl-imidazole derivatives) and solubility in polar solvents .

Advanced Research Questions

Q. How does this compound function as a ligand in lanthanide complexes, and what magnetic properties are observed?

  • Methodological Answer : The compound coordinates with lanthanides (e.g., Dy, Er) via the imidazole nitrogen and methanone oxygen, forming complexes like [Dy(acac)3_3(bik-Et)]. AC magnetic susceptibility studies under zero external DC fields reveal slow magnetic relaxation, characteristic of single-molecule magnets (SMMs). Key steps include:

  • Synthesis: Reacting the ligand with lanthanide salts (e.g., acetylacetonate) in anhydrous THF.
  • Characterization: SQUID magnetometry and X-ray crystallography to confirm geometry and magnetic anisotropy .

Q. What strategies optimize yield and purity in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Stepwise Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) after each reaction step.
  • Recrystallization : Ethanol or methanol recrystallization removes byproducts (e.g., unreacted o-phenylenediamine).
  • Reaction Monitoring : TLC or HPLC tracks intermediate formation, ensuring >90% purity before proceeding .

Q. What mechanistic insights explain contradictory results in its reactivity under varying conditions?

  • Methodological Answer : Competing pathways (e.g., cyclization vs. dimerization) depend on solvent polarity and catalyst presence. For instance:

  • In DMF with sulfur, sulfur acts as a cyclizing agent, directing imidazole formation.
  • In 1,4-dioxane without sulfur, quinoxaline derivatives dominate due to oxidative coupling of intermediates . Kinetic studies (e.g., time-resolved IR spectroscopy) can identify rate-determining steps .

Q. How do computational methods predict the compound’s electronic properties and ligand-metal binding affinities?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. Molecular docking simulations assess binding affinity to metal ions (e.g., lanthanides) by analyzing charge distribution on the imidazole nitrogen and carbonyl oxygen .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone
Reactant of Route 2
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(1-Ethyl-1H-imidazol-2-YL)(phenyl)methanone

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